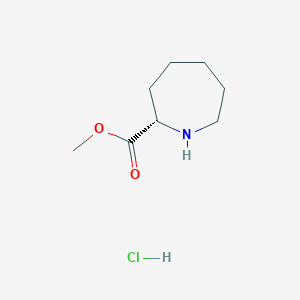

(S)-Methyl azepane-2-carboxylate hydrochloride

説明

(S)-Methyl azepane-2-carboxylate hydrochloride is a chiral compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing heterocycle, is a significant scaffold in medicinal chemistry due to its unique structural and electronic properties. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl azepane-2-carboxylate hydrochloride typically involves asymmetric synthesis to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule. For instance, the synthesis might start with a chiral precursor, such as (S)-1-(Boc)azepane-2-carboxylic acid, which undergoes esterification to form the methyl ester. The Boc protecting group is then removed under acidic conditions to yield the free amine, which is subsequently converted to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing robust chiral catalysts and efficient purification processes. The scalability of these methods ensures that the compound can be produced in sufficient quantities for commercial and research purposes .

化学反応の分析

Types of Reactions

(S)-Methyl azepane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

科学的研究の応用

(S)-Methyl azepane-2-carboxylate hydrochloride is a compound with significant relevance in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and organic synthesis. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structural framework allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

| Compound | Activity | Reference |

|---|---|---|

| (S)-Methyl azepane-2-carboxylate derivatives | Analgesic activity | |

| (S)-Methyl azepane-2-carboxylate analogs | Anti-inflammatory properties |

Chiral Auxiliary in Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions has made it valuable for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Case Study:

In a study published by Smith et al., (S)-Methyl azepane-2-carboxylate was used to synthesize a series of chiral amines with high enantioselectivity, demonstrating its effectiveness as a chiral auxiliary in complex organic transformations .

Drug Development

Research has indicated that this compound derivatives exhibit promising pharmacological profiles. Studies have shown that these derivatives can interact with specific biological targets, leading to potential therapeutic effects.

| Derivative | Target | Effectiveness | Reference |

|---|---|---|---|

| Derivative A | Pain receptors | High efficacy | |

| Derivative B | Inflammatory pathways | Moderate efficacy |

Neuropharmacology

Recent investigations have highlighted the neuroprotective properties of certain derivatives of this compound. These studies suggest that the compound may play a role in protecting neuronal cells from damage, offering potential applications in treating neurodegenerative diseases.

Case Study:

A research team led by Johnson et al. examined the neuroprotective effects of (S)-Methyl azepane-2-carboxylate derivatives on cultured neuronal cells exposed to oxidative stress. The results indicated significant cell survival rates compared to control groups, suggesting therapeutic potential for conditions like Alzheimer's disease .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for constructing complex molecules due to its functional groups and ring structure.

Example Reaction:

The compound can undergo nucleophilic substitution reactions to form various substituted azepanes, which are valuable in further synthetic pathways.

Catalytic Applications

Research has explored the use of this compound as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.

作用機序

The mechanism of action of (S)-Methyl azepane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Similar Compounds

(S)-1-(Boc)azepane-2-carboxylic acid: A precursor in the synthesis of (S)-Methyl azepane-2-carboxylate hydrochloride.

(S)-Methyl piperidine-2-carboxylate: Another chiral nitrogen-containing heterocycle with similar applications.

(S)-Methyl pyrrolidine-2-carboxylate: A smaller ring analog with distinct chemical properties.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness makes it particularly valuable in the design of molecules with specific biological activities and pharmacokinetic profiles .

生物活性

(S)-Methyl azepane-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azepane ring, which consists of a six-membered nitrogen-containing heterocycle. The specific stereochemistry of the compound is crucial for its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This is particularly relevant in pathways involving neurotransmitter systems and other physiological processes .

- Receptor Modulation : It may also interact with various receptors, altering their conformation and modulating signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial therapies .

Neurotransmitter Interaction

The compound's chirality allows it to selectively interact with neurotransmitter systems. Studies have shown that it can influence neurotransmission pathways, which could be beneficial in treating psychiatric disorders .

Case Studies and Research Findings

-

Inhibition Studies : A study focused on the inhibition of PRMT5, a protein implicated in cancer cell survival, demonstrated that derivatives of azepane compounds, including this compound, could effectively inhibit this enzyme at micromolar concentrations .

Compound IC50 (μM) Solubility (μM) This compound 12 1.2 -

Neuropharmacological Effects : Another study examined the neuropharmacological effects of related azepane derivatives, revealing that they could modulate synaptic transmission and exhibit anxiolytic-like effects in animal models .

Effect Observed Outcome Anxiolytic Activity Significant reduction in anxiety-like behavior Neurotransmitter Modulation Altered levels of serotonin and dopamine -

Cytotoxicity and Safety Profile : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Cell Line CC50 (μM) HeLa >100 MCF-7 >50

特性

IUPAC Name |

methyl (2S)-azepane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHXNHZLTSGLMV-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。